molecular formula C21H23N3O2S B11386168 N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B11386168
M. Wt: 381.5 g/mol
InChI Key: GYDROTUTVYTLAT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylphenyl group, an oxadiazole ring, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Thiophene Carboxamide Moiety:

    Coupling of the Cyclohexyl Group: The final step involves the coupling of the cyclohexyl group to the oxadiazole-thiophene intermediate using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions

    Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler, reduced compounds.

Scientific Research Applications

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways and receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Research: The compound can be used as a probe or tool in studying various biological processes and interactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl methylone: A substituted cathinone derivative with stimulant effects.

    Methylone: A synthetic cathinone with psychoactive properties.

    Ethylone: Another synthetic cathinone with similar stimulant effects.

Uniqueness

N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is unique due to its combination of functional groups, which imparts distinctive chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H23N3O2S/c1-15-9-11-16(12-10-15)20-22-19(26-23-20)14-24(17-6-3-2-4-7-17)21(25)18-8-5-13-27-18/h5,8-13,17H,2-4,6-7,14H2,1H3

InChI Key

GYDROTUTVYTLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC=CS4

Origin of Product

United States

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